Prostinfenem -

Prostinfenem

Catalog Number: EVT-8207688
CAS Number:
Molecular Formula: C25H45NO7
Molecular Weight: 471.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carboprost Tromethamine originates from the modification of prostaglandin F2-alpha, which is naturally produced in the body. Its classification includes:

  • Drug Class: Uterotonics
  • Mechanism of Action: Agonist for prostaglandin receptors, particularly the prostaglandin F2-alpha receptor.
  • Indications: Induction of labor, treatment of postpartum hemorrhage, and management of abortion procedures.
Synthesis Analysis

The synthesis of Prostinfenem involves several key steps:

  1. Starting Material: The synthesis begins with arachidonic acid, which is converted to prostaglandin H2 via the cyclooxygenase enzyme pathway.
  2. Conversion to Prostaglandin F2-alpha: Prostaglandin H2 undergoes enzymatic transformations to yield prostaglandin F2-alpha.
  3. Modification to Carboprost: The final steps involve the chemical modification of prostaglandin F2-alpha to introduce the tromethamine salt form, enhancing its stability and solubility for pharmaceutical use.

Technical parameters during synthesis include controlling temperature, pH, and reaction time to ensure optimal yield and purity. The process typically employs chromatographic techniques for purification.

Molecular Structure Analysis

Prostinfenem has a complex molecular structure characterized by its functional groups and stereochemistry:

  • Molecular Formula: C25H47NO8
  • Molecular Weight: 489.65 g/mol
  • Structural Features:
    • Contains multiple hydroxyl groups which contribute to its hydrophilicity.
    • Features a cyclopentane ring typical of prostaglandins.
    • Exhibits chirality with several stereocenters influencing its biological activity.

The three-dimensional conformation plays a critical role in its interaction with specific receptors in the body.

Chemical Reactions Analysis

Prostinfenem participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: It binds to the prostaglandin F2-alpha receptor, initiating a cascade of intracellular signaling that leads to muscle contraction.
  2. Metabolic Degradation: The compound undergoes metabolic transformations primarily in the liver, where it is converted into inactive metabolites through oxidation and conjugation reactions.
  3. Interaction with Other Drugs: Prostinfenem may interact with other medications that affect uterine tone or blood pressure, necessitating careful monitoring during clinical use.
Mechanism of Action

The mechanism of action for Prostinfenem primarily involves its agonistic effects on specific prostaglandin receptors:

  • Binding to Receptors: It selectively binds to the prostaglandin F receptor (PTGFR), activating G-protein coupled pathways that increase intracellular calcium levels.
  • Myometrial Contraction: This increase in calcium concentration leads to enhanced contractility of uterine smooth muscle, facilitating labor induction or reducing postpartum hemorrhage by promoting uterine tone.

Studies have demonstrated that Prostinfenem effectively reduces blood loss during delivery by ensuring adequate contraction of the uterus post-delivery.

Physical and Chemical Properties Analysis

Prostinfenem exhibits several notable physical and chemical properties:

These properties are crucial for its formulation as an injectable drug used in clinical settings.

Applications

Prostinfenem has several significant applications in medical practice:

  1. Obstetric Use:
    • Induction of labor in cases where natural labor is contraindicated or delayed.
    • Management of atonic postpartum hemorrhage by promoting uterine contractions.
  2. Gynecological Procedures:
    • Used during surgical abortions to facilitate uterine evacuation.
    • Assists in treating certain types of dysfunctional uterine bleeding.
  3. Research Applications:
    • Investigated for potential use in other areas such as reproductive health disorders and as part of combination therapies for specific gynecological conditions.
Historical Context and Developmental Trajectory

Evolution of Prostaglandin Analogues in Therapeutic Chemistry

Prostaglandins, lipid-derived autacoids first isolated from seminal fluid in 1935, exhibit potent physiological effects but suffer from rapid metabolic inactivation. The discovery of their role in uterine contraction, luteolysis, and hemostasis spurred efforts to develop stabilized analogues. Early analogues like dinoprost (prostaglandin F2α) provided proof of concept for obstetric applications but were limited by short half-lives and systemic side effects. The 1970s saw strategic molecular modifications to enhance stability, including esterification of carboxylic acid groups and introduction of halogen atoms or methyl groups to hinder enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). Prostinfenem (15-methyl-prostaglandin F2α tromethamine) emerged as a pivotal advancement, leveraging methyl substitution at carbon 15 to resist enzymatic inactivation while retaining high receptor affinity [4] [9].

Table 1: Key Prostaglandin F2α Analogues and Modifications

CompoundModificationPrimary Clinical UseMetabolic Stability
Dinoprost (PGF2α)None (natural prostaglandin)Abortion, labor inductionLow (minutes)
Carboprost15-methyl, 16,16-dimethylPostpartum hemorrhageModerate (hours)
Prostinfenem15-methylVeterinary estrus inductionHigh (hours)
CloprostenolChloro, 15-methylLivestock luteolysisHigh (hours)

Discovery and Rational Design of 15-Methyl Substitution in Prostinfenem

The design of Prostinfenem centered on obstructing the rate-limiting step of prostaglandin catabolism. 15-OH-PGDH catalyzes the oxidation of the C15-hydroxyl group in prostaglandin F2α, rendering it biologically inert. Introduction of a methyl group at C15 creates steric hindrance, preventing dehydrogenase binding. Structural analysis confirmed that the 15(S)-methyl configuration optimally preserves spatial alignment with the prostaglandin F2α receptor’s binding pocket while impeding enzymatic access. In vitro studies demonstrated a 4-fold reduction in metabolism compared to dinoprost, extending the elimination half-life from minutes to several hours. The tromethamine salt formulation further enhanced aqueous solubility (>75 mg/mL), facilitating intramuscular administration and predictable absorption kinetics [1] [9].

Comparative Analysis of Prostinfenem vs. Endogenous Prostaglandin F2α Bioisosterism

Bioisosterism refers to compounds with similar biological activity despite distinct atomic compositions. Prostinfenem acts as a functional bioisostere of endogenous prostaglandin F2α, sharing core structural elements:

  • Cyclopentane Ring: Maintains identical hydroxyl group orientations at C9, C11, and C15, critical for hydrogen bonding with the prostaglandin F receptor’s transmembrane domain.
  • Upper Side Chain: Preserves cis-double bond at C5–C6 and carboxylic acid at C1, essential for receptor activation.
  • Lower Side Chain: Retains trans-double bond at C13–C14 and 15(S)-hydroxyl group [6].

Key divergence lies in the 15-methyl group, which does not alter receptor binding kinetics (Kd ≈ 12 nM for both compounds) but profoundly impacts pharmacokinetics. In vivo studies in heifers revealed that intramuscular Prostinfenem (0.25–10 mg) induced luteolysis within 16 hours, whereas endogenous prostaglandin F2α is cleared within minutes. This extended activity enables single-dose efficacy in estrus synchronization, a feat unattainable with natural prostaglandins [6] [8].

Table 2: Structural and Functional Comparison of Prostinfenem and Prostaglandin F2α

PropertyProstaglandin F2αProstinfenem
Molecular FormulaC₂₀H₃₄O₅C₂₅H₄₇O₈N (tromethamine salt)
C15 ModificationHydroxyl group15(S)-methyl group
Receptor Binding AffinityHigh (FP receptor)Equivalent affinity
Metabolic Half-life3–6 minutes (plasma)2–4 hours (intramuscular)
Luteolysis InductionNot feasible (rapid decay)23/28 success rate in heifers

Structural Diagram: Prostinfenem vs. Prostaglandin F2α

Prostaglandin F2α:  HOOC-(CH₂)₃-[cyclopentane with 9α-OH, 11α-OH, 15α-OH]-(CH=CH)-CH₂-CH₂-CH₃  Prostinfenem:  HOOC-(CH₂)₃-[cyclopentane with 9α-OH, 11α-OH, 15α-(CH₃)OH]-(CH=CH)-CH₂-CH₂-CH₃  

The 15-methyl group (red) is the sole structural deviation, conferring metabolic stability [1] [6].

Properties

Product Name

Prostinfenem

IUPAC Name

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C25H45NO7

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C25H45NO7/c1-3-4-9-13-24(2,32)14-12-20-19(21(29)15-22(20)30)10-7-5-6-8-11-23(31)33-18-25(26,16-27)17-28/h5,7,12,14,19-22,27-30,32H,3-4,6,8-11,13,15-18,26H2,1-2H3/b7-5-,14-12+/t19-,20-,21+,22-,24+/m1/s1

InChI Key

HIDFXOLPPYLZTJ-DDVRQVNQSA-N

SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)(CO)N)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)(CO)N)O)O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)(CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.